![molecular formula C8H8F3O3P B1316168 [4-(Trifluormethyl)phenyl]methylphosphonsäure CAS No. 146780-15-6](/img/structure/B1316168.png)
[4-(Trifluormethyl)phenyl]methylphosphonsäure
Übersicht
Beschreibung
[4-(trifluoromethyl)phenyl]methylphosphonic acid is a chemical compound with the molecular formula C8H8F3O3P. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, further connected to a phosphonic acid group.
Wissenschaftliche Forschungsanwendungen
[4-(trifluoromethyl)phenyl]methylphosphonic acid has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[4-(trifluoromethyl)phenyl]methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(trifluoromethyl)phenyl]methylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Wirkmechanismus
The mechanism by which phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphonic acid group can form strong hydrogen bonds with target molecules, influencing their activity and stability . These interactions can modulate biochemical pathways and cellular processes, making the compound valuable in drug design and other applications .
Vergleich Mit ähnlichen Verbindungen
[4-(trifluoromethyl)phenyl]methylphosphonic acid can be compared with other similar compounds, such as:
Methyl phosphonic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a phosphonic acid group, leading to distinct reactivity and uses.
Phosphonamidates: Feature an amide group in place of the phosphonic acid group, offering unique biological activities and applications.
The presence of the trifluoromethyl group in phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- imparts unique properties, such as increased lipophilicity and stability, distinguishing it from other related compounds .
Eigenschaften
IUPAC Name |
[4-(trifluoromethyl)phenyl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3O3P/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGZUFYCFWXQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578575 | |
| Record name | {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146780-15-6 | |
| Record name | {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)
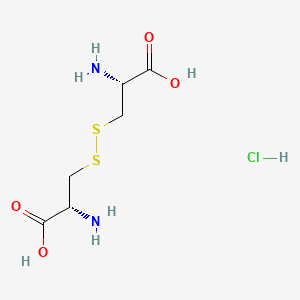
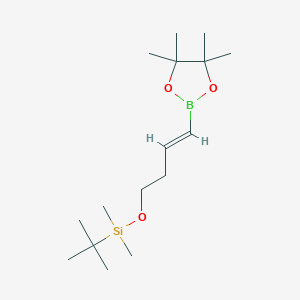
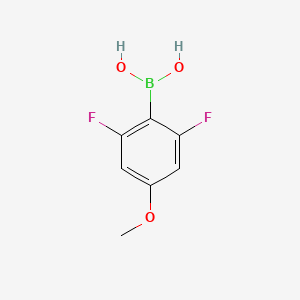
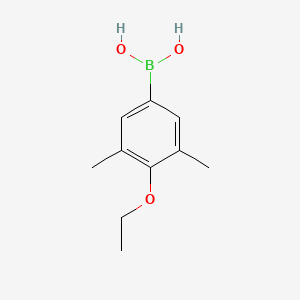
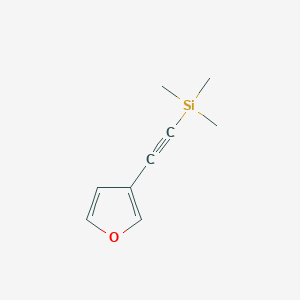
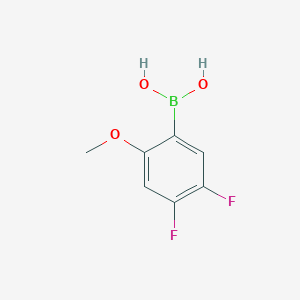
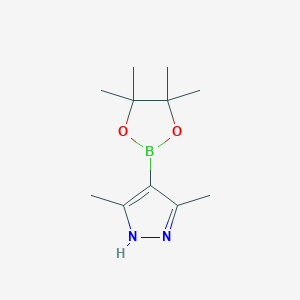
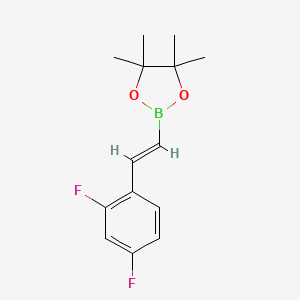
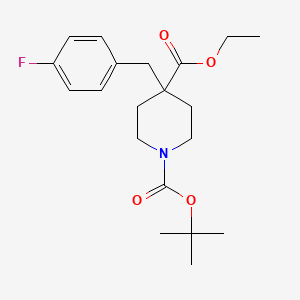
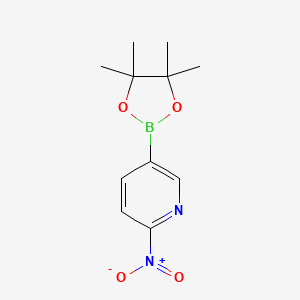
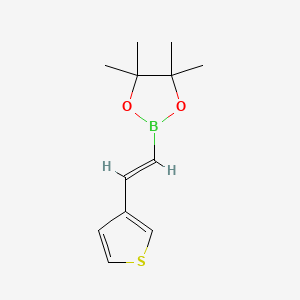
![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)
![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)
